4'-Aminoazobenzene-4-sulphonic acid

Analytical Chemistry Dye Synthesis Quality Control

4-((4-Aminophenyl)diazenyl)benzenesulfonic acid (CAS 104-23-4), also known as 4′-Aminoazobenzene-4-sulfonic acid or PAABSA, is an aromatic azo compound characterized by a biphenyl-type azobenzene core bearing both a primary amino group and a sulfonic acid group. This specific substitution pattern confers a characteristic yellow to orange-red appearance and moderate water solubility.

Molecular Formula C12H11N3O3S
Molecular Weight 277.30 g/mol
CAS No. 104-23-4
Cat. No. B090724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Aminoazobenzene-4-sulphonic acid
CAS104-23-4
Synonyms4-(4-aminophenylazo)benzene sulfonic acid
4-(4-aminophenylazo)benzenesulfonic acid
4-(4-aminophenylazo)benzenesulfonic acid, potassium salt
4-(4-aminophenylazo)benzenesulfonic acid, sodium salt
4-APABS
Molecular FormulaC12H11N3O3S
Molecular Weight277.30 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)N=NC2=CC=C(C=C2)S(=O)(=O)O
InChIInChI=1S/C12H11N3O3S/c13-9-1-3-10(4-2-9)14-15-11-5-7-12(8-6-11)19(16,17)18/h1-8H,13H2,(H,16,17,18)
InChIKeyPPVRMPPLECDING-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid (CAS 104-23-4): Sourcing and Procurement Guide for a Key Azo Dye Intermediate


4-((4-Aminophenyl)diazenyl)benzenesulfonic acid (CAS 104-23-4), also known as 4′-Aminoazobenzene-4-sulfonic acid or PAABSA, is an aromatic azo compound characterized by a biphenyl-type azobenzene core bearing both a primary amino group and a sulfonic acid group [1]. This specific substitution pattern confers a characteristic yellow to orange-red appearance and moderate water solubility . The compound serves as a critical diazo component and coupling intermediate in the industrial synthesis of a wide range of sulfonated azo dyes, direct dyes, acid dyes, and related colorants used in textile, leather, and printing applications . Additionally, it functions as a versatile building block in the preparation of functional materials, including water-soluble dyes for polarizing films and reagents for advanced chemical synthesis [2].

Why Generic Substitution of 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid (CAS 104-23-4) Is Not Advisable Without Rigorous Validation


In procurement for dye synthesis, polarizing film manufacturing, or fine chemical R&D, substituting 4-((4-aminophenyl)diazenyl)benzenesulfonic acid with a generic 'aminoazobenzene sulfonic acid' or a simple precursor like sulfanilic acid (4-aminobenzenesulfonic acid) is inherently high-risk. The differentiation lies in the compound's precise substitution pattern: the para-amino group on one ring and the para-sulfonic acid group on the other [1]. This specific arrangement governs the electronic properties of the diazonium salt intermediate, directly influencing coupling rates, positional selectivity, and the final hue, solubility, and fastness properties of the downstream dye . While sulfanilic acid (CAS 121-57-3) is a widely used diazo component, it lacks the extended conjugated azobenzene chromophore present in CAS 104-23-4, meaning substitution would yield entirely different, typically simpler, monoazo dyes with distinct coloristic and performance profiles [2]. Furthermore, the analytical purity and physical form (e.g., crystalline powder versus technical paste) can vary significantly between suppliers, impacting reaction stoichiometry and yield in sensitive diazotization-coupling sequences .

Quantitative Differentiation Evidence for Procuring 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid (CAS 104-23-4) over Alternatives


Analytical Purity: HPLC-Assured >98.0% Specification Enables Stoichiometric Precision in Diazo Coupling

For R&D and pilot-scale applications requiring exact stoichiometry in diazotization-coupling reactions, the purity specification is a critical procurement parameter. 4-((4-Aminophenyl)diazenyl)benzenesulfonic acid (as its sodium salt, CAS 2491-71-6) is commercially available with a specification of >98.0% as determined by HPLC (High-Performance Liquid Chromatography) . This compares favorably against technical grade material typically offered at ≥88.0% purity by non-aqueous acid-base titration . For a representative 1 kg batch, procuring the >98.0% (HPLC) grade translates to ≤20 g of unspecified impurities versus ≥120 g for the technical grade . In a diazotization reaction, this difference in impurity profile can directly impact the yield and purity of the target azo dye, particularly when synthesizing high-value colorants for electronics or analytical standards [1].

Analytical Chemistry Dye Synthesis Quality Control

Synthetic Utility: Direct Access to Extended Disazo and Polyazo Chromophores via Patent-Defined Pathways

The primary differential advantage of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid over simpler monoamine sulfonic acids (e.g., sulfanilic acid) is its pre-formed azobenzene scaffold, which provides a longer conjugated π-system. This is explicitly exploited in patent literature for synthesizing water-soluble azo dyes for polarizing films. The compound serves as a diazo component, which upon diazotization is coupled with anilines (e.g., 2,5-dimethoxyaniline, m-toluidine) to form an amino-containing disazo intermediate. This intermediate is subsequently diazotized and coupled again with naphthalene sulfonic acids (e.g., T-acid, γ-acid) to yield a complex polyazo dye [1][2]. This sequential diazotization-coupling capability is a class-level feature not accessible from simpler building blocks; using sulfanilic acid (CAS 121-57-3) would require at least two additional synthetic steps to first build the azobenzene core before achieving an equivalent chromophore length .

Dye Chemistry Patent Analysis Polarizing Film

Physical Form and Stability: Crystalline Solid with Defined Melting Point vs. Technical Paste Variants

Physical form is a key differentiator in procurement for industrial formulation. High-purity 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is commercially supplied as a crystalline solid with a defined melting point of 125–131 °C . This contrasts with technical grade materials or certain sulfonated dye intermediates that are supplied as aqueous pastes or wet cakes (e.g., with water content ≤18.0% by Karl Fischer titration) . The crystalline form offers superior storage stability, easier handling for precise weighing, and avoids the shipping and stability complications associated with aqueous pastes. While thermal decomposition can occur at elevated temperatures (generating nitrogen and sulfur oxides), the compound is stable under normal storage conditions (room temperature, dry environment) [1]. This stability profile, combined with the defined melting point, provides a quantifiable advantage in shelf-life and handling logistics compared to paste or solution-based alternatives.

Material Handling Formulation Storage Stability

Functional Group Synergy: p-Amino and p-Sulfonic Acid Substituents Enable pH-Dependent Solubility for Purification

The para-substitution pattern of the amino and sulfonic acid groups imparts a class-characteristic amphoteric behavior to 4-((4-aminophenyl)diazenyl)benzenesulfonic acid. While the sulfonic acid group ensures good water solubility in neutral to alkaline media, the compound exhibits reduced solubility in strongly acidic conditions, often precipitating as the free acid or inner salt . This property is leveraged for purification: the crude reaction mass can be dissolved in aqueous alkali, filtered to remove insoluble impurities, and then re-precipitated by acidification to yield a purified product . This contrasts with non-sulfonated aminoazobenzenes (e.g., 4-aminoazobenzene, CAS 60-09-3), which lack the sulfonic acid handle and thus require organic solvent-based recrystallization for purification . This pH-dependent solubility behavior is a quantifiable advantage in process development, enabling cost-effective, water-based isolation protocols that minimize organic solvent usage and waste disposal costs.

Process Chemistry Purification Solubility Engineering

Optimal Application Scenarios for 4-((4-Aminophenyl)diazenyl)benzenesulfonic Acid (CAS 104-23-4) Based on Differentiated Evidence


Synthesis of High-Performance Disazo and Polyazo Dyes for Polarizing Films

In the manufacture of polarizing films for LCD displays, precise control over the dichroic ratio of the incorporated azo dye is paramount. Procuring 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is essential here, as evidenced by its documented use in patent-protected sequential diazotization-coupling sequences to build extended polyazo chromophores. The compound's pre-formed azobenzene core allows for the construction of complex dyes with the specific absorption anisotropy required for efficient polarization, a synthetic capability not matched by simpler monoamine sulfonic acid alternatives [1][2].

Pilot-Scale and R&D Synthesis of Acid Red and Direct Dye Libraries

For R&D laboratories and pilot plants synthesizing libraries of acid red or direct dyes (e.g., Acid Red 151 via coupling with Naphthalen-2-ol), the availability of this intermediate in a high-purity, crystalline solid form (>98.0% by HPLC) is a critical procurement consideration. This high purity ensures precise stoichiometric control in diazotization reactions, minimizing side products and maximizing the yield of the target colorant. The solid physical form also facilitates accurate weighing and safe storage, which is particularly important in R&D settings where a wide range of small-scale reactions are conducted [3].

Large-Scale Textile Dye Intermediate Manufacturing with Cost-Effective Aqueous Work-up

In industrial-scale manufacturing of sulfonated azo dyes for textiles and leather, process economics and environmental compliance are key drivers. The procurement of 4-((4-aminophenyl)diazenyl)benzenesulfonic acid is strategically advantageous due to its pH-dependent solubility. The compound's ability to be dissolved in aqueous alkali and precipitated by acidification enables a water-based purification protocol. This avoids the use of volatile organic solvents for recrystallization, thereby reducing solvent procurement costs, waste disposal charges, and the overall Environmental, Health, and Safety (EHS) footprint of the manufacturing process .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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